molecular formula C16H18 B074984 1,3-Diphenylbutane CAS No. 1520-44-1

1,3-Diphenylbutane

Cat. No.: B074984
CAS No.: 1520-44-1
M. Wt: 210.31 g/mol
InChI Key: PDINXYLAVFUHSA-UHFFFAOYSA-N
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Description

1,3-Diphenylbutane, also known as this compound, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually > 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diphenylbutane is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound, but more research is needed to confirm these effects.

Properties

IUPAC Name

4-phenylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDINXYLAVFUHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862685
Record name 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-44-1, 17293-53-7, 17293-55-9
Record name 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,3-diphenyl-, (+)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,3-diphenyl-, (-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpropane-1,3-diyl)dibenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the microbial degradation pathways of 1,3-Diphenylbutane?

A1: Research indicates that common soil microorganisms like Bacillus, Pseudomonas, Micrococcus, and Nocardia can degrade this compound. The process involves an initial attack by a monooxygenase enzyme, converting it to 2-phenyl-4-hydroxyphenylbutane. [] Further oxidation and benzene ring fission lead to 4-phenylvaleric acid and a 5-carbon fragment through the meta-fission pathway. [] Subsequent beta-oxidation of the side chain, methyl-oxidation, and decarboxylation likely produce phenylacetic acid. []

Q2: How does this compound interact with crosslinked polystyrene?

A2: Studies show that this compound acts as a swelling agent for styrene-divinylbenzene copolymers (crosslinked polystyrene). [] The interaction is influenced by factors like differences in molar volumes, combinatorial entropy, and interaction parameters. [] Notably, the presence of this compound in a binary mixture with ethylbenzene increases the swelling degree of the polymer, although to a lesser extent than predicted by the Flory-Huggins theory. []

Q3: Can this compound form molecular complexes with polymers?

A3: Yes, research indicates that this compound forms a highly stable molecular complex specifically with syndiotactic polystyrene (s-PS), unlike its isomer 1,4-diphenylbutane. [] This complex exhibits an intercalate structure with a 4:1 ratio of s-PS monomer units to this compound. [] The this compound molecule within the complex adopts a conformation with an anti C2-C3 bond. []

Q4: How is this compound formed during ethylbenzene radiolysis?

A4: this compound is a minor product formed during the radiolysis of ethylbenzene, with a yield (G value) of 0.0002. [] This suggests that its formation is a relatively infrequent event in the complex cascade of reactions induced by radiation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H18. Its molecular weight is 210.30 g/mol.

Q6: How does the structure of this compound relate to its properties?

A7: The two phenyl groups in this compound influence its interactions with other molecules. For example, they contribute to its ability to form molecular complexes with certain polymers like syndiotactic polystyrene. [] Additionally, the relative positions of the phenyl groups on the butane chain can affect its physical properties, such as melting point and boiling point.

Q7: What analytical methods are used to study this compound?

A8: Various techniques are employed to analyze this compound, including gas chromatography, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. [, ] These methods allow researchers to identify, quantify, and characterize the compound in different matrices.

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